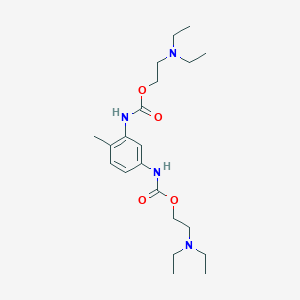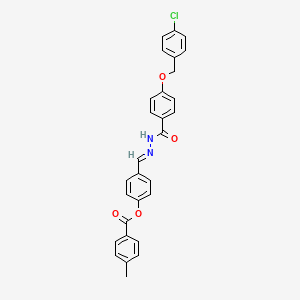
3,5-Bis(fluorosulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(fluorosulfonyl)benzoic acid is a chemical compound with the molecular formula C7H4F2O6S2 and a molecular weight of 286.231 g/mol It is characterized by the presence of two fluorosulfonyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(fluorosulfonyl)benzoic acid typically involves the introduction of fluorosulfonyl groups onto a benzoic acid derivative. One common method is the reaction of 3,5-dihydroxybenzoic acid with sulfur tetrafluoride (SF4) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(fluorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Oxidation Reactions: Oxidative transformations can lead to the formation of new compounds with altered chemical properties.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide or sulfonate derivatives, while reduction reactions can produce hydroxy or alkoxy derivatives .
Scientific Research Applications
3,5-Bis(fluorosulfonyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Bis(fluorosulfonyl)benzoic acid involves the interaction of its fluorosulfonyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This covalent modification can alter the activity, stability, or function of the target molecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
3-(Fluorosulfonyl)benzoic acid: A related compound with a single fluorosulfonyl group.
4-(Fluorosulfonyl)benzoic acid: Another similar compound with the fluorosulfonyl group in the para position.
1,3-Benzenedisulfonyl fluoride: A compound with two sulfonyl fluoride groups attached to a benzene ring.
Uniqueness
3,5-Bis(fluorosulfonyl)benzoic acid is unique due to the presence of two fluorosulfonyl groups in the meta positions on the benzoic acid ring. This structural feature imparts distinct chemical reactivity and properties, making it valuable for specific applications that require dual functionalization .
Properties
CAS No. |
3473-90-3 |
|---|---|
Molecular Formula |
C7H4F2O6S2 |
Molecular Weight |
286.2 g/mol |
IUPAC Name |
3,5-bis(fluorosulfonyl)benzoic acid |
InChI |
InChI=1S/C7H4F2O6S2/c8-16(12,13)5-1-4(7(10)11)2-6(3-5)17(9,14)15/h1-3H,(H,10,11) |
InChI Key |
JVUMJYYUWBWCAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)F)S(=O)(=O)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate](/img/structure/B11959258.png)
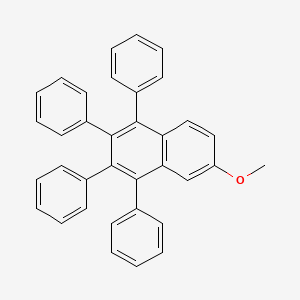
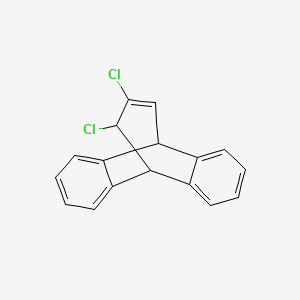
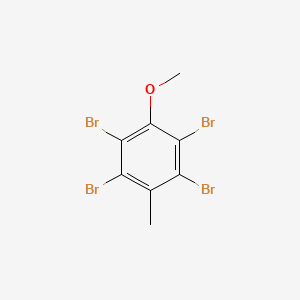

![Benzoic acid, 2-[(2-thienylmethylene)amino]-](/img/structure/B11959287.png)
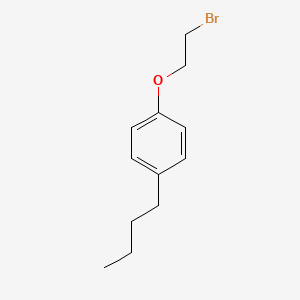
![4-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11959290.png)


